CB2 receptor antagonist 2
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Overview
Description
CB2 receptor antagonist 2 is a compound that targets the cannabinoid receptor 2 (CB2), which is part of the endocannabinoid system. The CB2 receptor is primarily found in peripheral tissues, especially in the immune system, and plays a significant role in modulating immune responses and inflammation . CB2 receptor antagonists are of great interest in scientific research due to their potential therapeutic applications in treating various diseases, including liver diseases and certain cancers .
Preparation Methods
The synthesis of CB2 receptor antagonist 2 involves several steps, starting from monocyclic 4-methyl-2-substituted thiazole-5-carboxamides. The synthetic route includes the enlargement of the core structure by condensing a benzene ring to form benzothiazole-2-carboxamides with different bulky alicyclic, aromatic, and halogenated amide substituents . These derivatives exhibit high affinity and selectivity for CB2 receptors . Industrial production methods often involve optimizing these synthetic routes to achieve a balance between selectivity, activity, and pharmacokinetic properties .
Chemical Reactions Analysis
CB2 receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
CB2 receptor antagonist 2 has a wide range of scientific research applications:
Mechanism of Action
CB2 receptor antagonist 2 exerts its effects by binding to the CB2 receptor, which is a G-protein-coupled receptor. This binding inhibits the receptor’s activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of immune responses . The molecular targets involved include the CB2 receptor itself and various downstream signaling pathways .
Comparison with Similar Compounds
CB2 receptor antagonist 2 is unique in its high selectivity and potency for the CB2 receptor compared to other similar compounds. Some similar compounds include:
SR144528: A highly potent and selective CB2 receptor antagonist.
AM630: Another selective CB2 receptor antagonist with a different chemical structure.
JWH-133: A CB2 receptor-selective agonist with therapeutic potential in various diseases. This compound stands out due to its specific binding affinity and antagonistic activity, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C17H21NO6S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[5-[(Z)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] propane-1-sulfonate |
InChI |
InChI=1S/C17H21NO6S2/c1-5-8-26(21,22)24-14-9-12(6-7-13(14)23-4)10-15-16(19)18(11(2)3)17(20)25-15/h6-7,9-11H,5,8H2,1-4H3/b15-10- |
InChI Key |
MQAKIMARBOXTOV-GDNBJRDFSA-N |
Isomeric SMILES |
CCCS(=O)(=O)OC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C(C)C)OC |
Canonical SMILES |
CCCS(=O)(=O)OC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C)OC |
Origin of Product |
United States |
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